ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a xanthine-derived compound featuring a purine-2,6-dione core substituted at the 7- and 8-positions. The 7-position is modified with a benzyl group, while the 8-position is linked to a piperazine moiety via a methylene bridge. The piperazine ring is further esterified with an ethyl carboxylate group. This structure combines lipophilic (benzyl) and ionizable (piperazine) elements, which may influence its pharmacokinetic and pharmacodynamic properties. The compound’s molecular formula is C₂₃H₂₈N₆O₄, with a calculated molecular weight of 452.51 g/mol .
Properties
IUPAC Name |
ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-4-32-22(31)27-12-10-26(11-13-27)15-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSJTLUSTSMUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of benzyl and dimethyl groups through alkylation reactions. The final step involves the esterification of the piperazine ring with ethyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying purine metabolism and related biological pathways.
Medicine: The compound’s structure suggests potential as a lead compound for drug development, particularly in targeting purine-related enzymes and receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate likely involves interaction with purine-binding proteins and enzymes. The compound’s purine core can mimic natural purine substrates, allowing it to bind to and inhibit the activity of enzymes involved in purine metabolism. This interaction can disrupt cellular processes that rely on purine nucleotides, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues of this compound include:
Pharmacokinetic and Physicochemical Properties
- Oral Bioavailability :
- Synthetic Accessibility (SA) :
- Derivatives with simpler substituents (e.g., methyl) have SA scores of 3.51–4.59 (easier synthesis), whereas the benzyl group may increase synthetic complexity .
Biological Activity
Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 426.47 g/mol. It features a complex structure that includes a piperazine ring and a purine derivative.
Synthesis
The synthesis of this compound typically involves the functionalization of piperazine derivatives with purine analogs. The methodologies often include:
- Condensation reactions between piperazine and various purine derivatives.
- Use of coupling agents to facilitate the formation of the desired ester linkages.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Growth : In vitro studies showed that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth and survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Reduction of Inflammatory Markers : Research indicates that it can reduce levels of pro-inflammatory cytokines in cellular models .
- Pain Relief : Analgesic activity has been noted in animal models where administration led to a significant decrease in pain responses .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in MDPI highlighted the compound's ability to act on multiple targets within cancer cells, leading to enhanced therapeutic efficacy compared to traditional chemotherapeutics .
- Another investigation revealed that modifications to the purine structure could enhance both the potency and selectivity of the compound against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
